6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate indole derivative with a quinoxaline precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium acetate or palladium on carbon.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs scalable and efficient methods. These methods may include the use of titanium silicate catalysts in methanol at room temperature, which allows for high yields and recyclability of the catalyst .
Chemical Reactions Analysis
Types of Reactions
6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially hydrogenated derivatives .
Scientific Research Applications
6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an anticancer, antibacterial, and antioxidant agent
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors, dyes, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases, thereby interfering with signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]quinoxaline: Known for its antioxidant and antibacterial properties.
Triphenylamine-modified quinoxaline: Used in light-emitting applications.
2,3-diphenyl-quinoxaline: Exhibits mechanochromic luminescence.
Uniqueness
Its ability to act as a kinase inhibitor and its diverse reactivity make it a valuable compound for further research and development .
Properties
IUPAC Name |
6-(3-phenoxypropyl)indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-2-9-17(10-3-1)27-16-8-15-26-21-14-7-4-11-18(21)22-23(26)25-20-13-6-5-12-19(20)24-22/h1-7,9-14H,8,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPXMRMZMBSCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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